molecular formula C17H18N4O2 B4589652 N-(4-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

カタログ番号: B4589652
分子量: 310.35 g/mol
InChIキー: WWGAOBZNZDJRQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a carboxamide group at position 4, a 4-methoxyphenyl substituent, and methyl groups at positions 1, 3, and 5.

特性

IUPAC Name

N-(4-methoxyphenyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-10-9-14(15-11(2)20-21(3)16(15)18-10)17(22)19-12-5-7-13(23-4)8-6-12/h5-9H,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGAOBZNZDJRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-b]pyridine core with a methoxyphenyl substituent. Its structural complexity suggests potential interactions with various biological targets. The presence of the methoxy group may enhance lipophilicity and influence the compound's pharmacokinetic properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit notable anticancer activity. For instance, a related compound showed an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) . This indicates that N-(4-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide may possess similar or enhanced anticancer efficacy.

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest at various phases. For example, some derivatives caused S phase arrest in HeLa cells and G2/M phase arrest in MCF7 cells .
  • Induction of Apoptosis : Significant levels of early and late apoptosis were observed in treated cells compared to controls, suggesting that the compound may activate apoptotic pathways .

Comparative Biological Activity

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesIC50 (µM)Biological Activity
N-(4-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamidePyrazolo[3,4-b]pyridine core with methoxyphenylTBDAnticancer
Compound 9a (related derivative)Similar pyrazolo structure2.59Anticancer (HeLa)
DoxorubicinAnthracycline antibiotic2.35Anticancer (HeLa)

Case Studies

In a study focusing on the structure-activity relationship (SAR) of pyrazolo[3,4-b]pyridine derivatives:

  • Compound 9a was identified as having the highest anticancer potency against HeLa cells.
  • Substituents on the phenyl ring significantly influenced activity; for example, para-hydroxy substitutions enhanced activity against multiple cancer cell lines .

類似化合物との比較

Structural Features

The target compound’s key structural elements are compared below with analogs from the evidence:

Compound Name / ID Core Structure Substituents (Positions) Key Differences Reference
Target Compound Pyrazolo[3,4-b]pyridine - 1,3,6-trimethyl
- 4-carboxamide (N-(4-methoxyphenyl))
Reference compound for comparison -
N,1-Diphenyl-4-[2-(phenylamino)ethoxy]-1H-pyrazolo[3,4-b]pyridin-6-amine (9a) Pyrazolo[3,4-b]pyridine - 1-phenyl
- 4-ethoxy (2-(phenylamino))
- 6-amine
Ethoxy and amine groups replace carboxamide; phenyl at position 1 vs. methyl
4-(4-Methoxyphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(thiophen-2-yl)methanimine (4b) Pyrazolo[3,4-b]pyridine - 4-phenyl
- 3-methanimine (thiophen-2-yl)
- 6-phenyl
Methanimine and thiophene substituents; no carboxamide
N-(4-Methoxyphenyl)-1,3-dimethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (Y505-1209) Pyrazolo[3,4-b]pyridine - 1,3-dimethyl
- 6-(furan-2-yl)
- 4-carboxamide (N-(4-methoxyphenyl))
Furan substituent at position 6; lacks the 6-methyl group
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide (4c) Pyrazolo[3,4-b]pyridine (oxidized) - 7-oxo
- 3-(4-chlorophenyl)
- Acetamide (N-(4-methoxyphenyl))
Oxo group at position 7; chlorophenyl substituent

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is inferred to be ~360–380 g/mol, comparable to Y505-1209 (362.39 g/mol) and 4c (498.5 g/mol) .
  • Melting Points: 4c (): 209–211°C . F15 (): 250–251°C (unrelated core but similar carboxamide substituent) .
  • Spectral Data :
    • IR: Carboxamide C=O stretch (~1682 cm⁻¹ in 4c) .
    • NMR: Methyl groups (δ 1.80–3.81 ppm) and methoxy (δ ~3.81 ppm) are consistent across analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。